![molecular formula C15H13BrN2OS B5748764 N-{[(4-bromophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5748764.png)
N-{[(4-bromophenyl)amino]carbonothioyl}-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4-bromophenyl)amino]carbonothioyl}-2-methylbenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its anti-inflammatory and anti-cancer properties. BAY 11-7082 is a potent inhibitor of the nuclear factor kappa B (NF-κB) pathway, which plays a critical role in regulating inflammation, cell survival, and proliferation.
Mechanism of Action
N-{[(4-bromophenyl)amino]carbonothioyl}-2-methylbenzamide 11-7082 inhibits the activation of the NF-κB pathway by preventing the degradation of the inhibitor of κB (IκB) protein. IκB normally binds to and inhibits NF-κB, but when IκB is degraded, NF-κB is free to translocate to the nucleus and activate the transcription of various genes involved in inflammation and cell survival. N-{[(4-bromophenyl)amino]carbonothioyl}-2-methylbenzamide 11-7082 prevents the degradation of IκB, thus inhibiting the activation of NF-κB.
Biochemical and Physiological Effects:
N-{[(4-bromophenyl)amino]carbonothioyl}-2-methylbenzamide 11-7082 has been shown to have anti-inflammatory effects in various in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-{[(4-bromophenyl)amino]carbonothioyl}-2-methylbenzamide 11-7082 has also been shown to have anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells and inhibiting cancer cell proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using N-{[(4-bromophenyl)amino]carbonothioyl}-2-methylbenzamide 11-7082 in lab experiments is its potency and specificity for inhibiting the NF-κB pathway. However, one limitation is that N-{[(4-bromophenyl)amino]carbonothioyl}-2-methylbenzamide 11-7082 can be toxic to cells at high concentrations, which can affect the interpretation of experimental results. Additionally, N-{[(4-bromophenyl)amino]carbonothioyl}-2-methylbenzamide 11-7082 has poor solubility in water, which can make it difficult to use in certain experimental conditions.
Future Directions
There are several potential future directions for research on N-{[(4-bromophenyl)amino]carbonothioyl}-2-methylbenzamide 11-7082. One direction is to investigate its potential therapeutic applications in various diseases, such as cancer, inflammatory bowel disease, and rheumatoid arthritis. Another direction is to develop more potent and selective inhibitors of the NF-κB pathway that have fewer toxic effects on cells. Additionally, further research is needed to fully understand the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of N-{[(4-bromophenyl)amino]carbonothioyl}-2-methylbenzamide 11-7082.
Synthesis Methods
N-{[(4-bromophenyl)amino]carbonothioyl}-2-methylbenzamide 11-7082 can be synthesized by reacting 2-methylbenzamide with 4-bromoaniline in the presence of thionyl chloride and carbon disulfide. The resulting product is then purified through column chromatography to obtain pure N-{[(4-bromophenyl)amino]carbonothioyl}-2-methylbenzamide 11-7082.
Scientific Research Applications
N-{[(4-bromophenyl)amino]carbonothioyl}-2-methylbenzamide 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the NF-κB pathway, which is a critical regulator of inflammation and cancer cell survival. N-{[(4-bromophenyl)amino]carbonothioyl}-2-methylbenzamide 11-7082 has been used in various in vitro and in vivo studies to investigate its potential therapeutic applications.
properties
IUPAC Name |
N-[(4-bromophenyl)carbamothioyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2OS/c1-10-4-2-3-5-13(10)14(19)18-15(20)17-12-8-6-11(16)7-9-12/h2-9H,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPLXILBFYATNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,3-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5748685.png)
![N-(4-fluorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5748686.png)
![5-(1H-pyrrol-2-ylmethylene)-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5748691.png)
![3-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5748714.png)
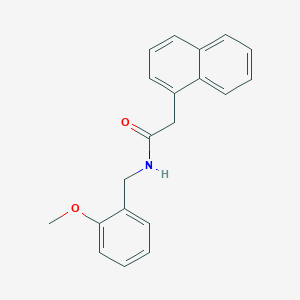
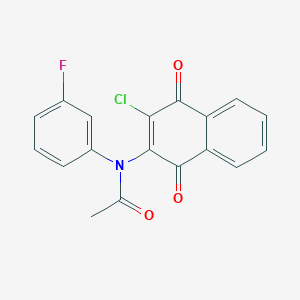

![N-{3-[(4-fluorobenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B5748745.png)
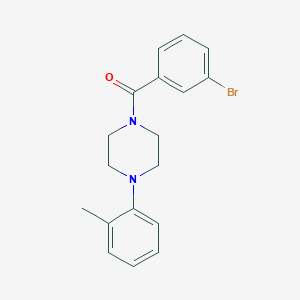

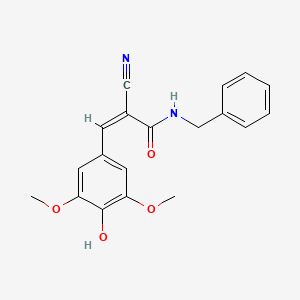
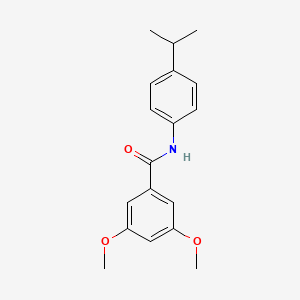
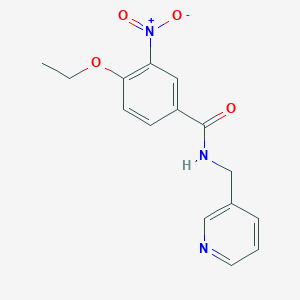
![4-ethyl-8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5748782.png)